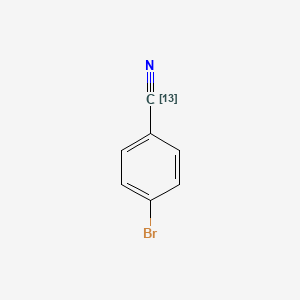
4-Bromobenzonitrile-cyano-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzonitrile-cyano-13C is a stable isotope-labeled compound with the molecular formula 13CC6H4BrN. It is a derivative of 4-bromobenzonitrile, where the cyano group is labeled with carbon-13 (^13C). This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzonitrile-cyano-13C typically involves the introduction of the ^13C isotope into the cyano group of 4-bromobenzonitrile. One common method is the reaction of 4-bromobenzonitrile with potassium cyanide (KCN) labeled with ^13C under suitable conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The compound is then purified and packaged for use in research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromobenzonitrile-cyano-13C undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki cross-coupling reaction.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used
Common Reagents and Conditions
Suzuki Cross-Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reduction: Uses strong reducing agents like LiAlH4 in anhydrous solvents.
Oxidation: Uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 4-bromoaniline.
Oxidation: Formation of 4-bromobenzoic acid
Aplicaciones Científicas De Investigación
4-Bromobenzonitrile-cyano-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studies of reaction mechanisms and kinetics.
Biology: Used in metabolic studies and tracing experiments.
Medicine: Used in the development of diagnostic tools and imaging agents.
Industry: Used in the synthesis of pharmaceuticals and other organic compounds .
Mecanismo De Acción
The mechanism of action of 4-Bromobenzonitrile-cyano-13C depends on the specific application and reaction it is involved inThe molecular targets and pathways involved vary depending on the specific study or application .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrobenzonitrile-cyano-13C
- Methyl-4-amino-15N-picolinate-α-13C
- Potassium selenocyanate-13C,15N
- Cyanogen bromide-13C,15N
- 1-Bromo-3-fluorobenzene-13C6
Uniqueness
4-Bromobenzonitrile-cyano-13C is unique due to its specific isotopic labeling, which allows for detailed studies in various fields. Its bromine and cyano groups provide versatile reactivity, making it useful in a wide range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C7H4BrN |
|---|---|
Peso molecular |
183.01 g/mol |
Nombre IUPAC |
4-bromobenzonitrile |
InChI |
InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i5+1 |
Clave InChI |
HQSCPPCMBMFJJN-HOSYLAQJSA-N |
SMILES isomérico |
C1=CC(=CC=C1[13C]#N)Br |
SMILES canónico |
C1=CC(=CC=C1C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


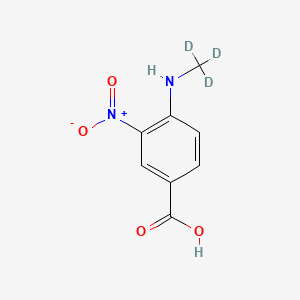
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)

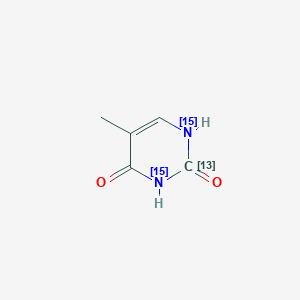
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)

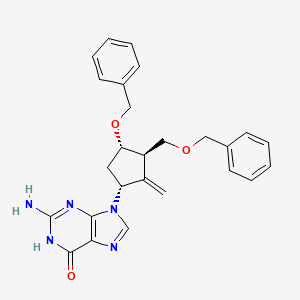
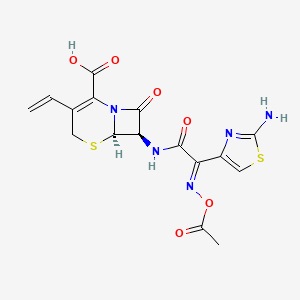
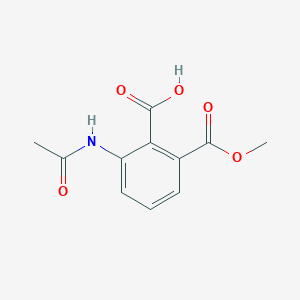

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
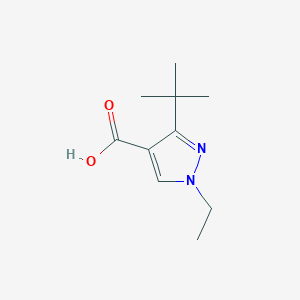
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
